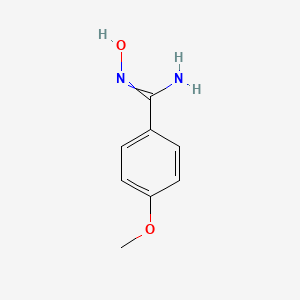

N'-Hydroxy-4-methoxybenzenecarboximidamide

Description

Foundational Context within Organic Chemistry and Amidoxime (B1450833) Classifications

From a chemical taxonomy perspective, N'-Hydroxy-4-methoxybenzenecarboximidamide is classified as an amidoxime. Amidoximes are a functional group characterized by the presence of both a hydroxylamino and an amino group attached to the same carbon atom, which is also double-bonded to a nitrogen atom. nih.govresearchgate.net This arrangement, more formally an oxime of an amide, imparts a unique combination of acidic and basic properties to the molecule. wikipedia.org

The structure of this compound incorporates a benzene (B151609) ring substituted with a methoxy (B1213986) group at the para (4-position), which influences the electronic properties of the entire molecule. This methoxy group, being an electron-donating group, can affect the reactivity and biological interactions of the amidoxime functional group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5373-87-5 |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Synonyms | 4-Methoxybenzamidoxime, p-Anisamidoxime |

Historical Perspectives and Initial Investigations of Amidoxime Structures

The journey of amidoximes began in the 19th century, with the first synthesis of the parent compound, formamidoxime, reported in 1873. nih.govresearchgate.net However, it was not until 1884 that the fundamental chemical structure of amidoximes was proposed. nih.govresearchgate.net These early investigations laid the groundwork for understanding the tautomerism and isomerism inherent to this class of compounds.

Initial studies focused on the fundamental synthesis and reactivity of amidoximes. The most common synthetic route, which remains widely used today, involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govresearchgate.net In the case of this compound, this would involve the reaction of 4-methoxybenzonitrile (B7767037) with hydroxylamine.

A significant milestone in the structural elucidation of amidoximes was the demonstration of a zwitterionic form in 1964, which was identified through infrared spectroscopy. nih.gov This discovery highlighted the complex electronic nature of the amidoxime functional group.

Current Research Landscape and Academic Significance of this compound

In recent years, amidoximes have seen a surge in interest across various scientific disciplines, including medicinal chemistry, materials science, and coordination chemistry. researchgate.net Their ability to act as bioisosteres for other functional groups and their capacity to chelate metal ions have made them attractive targets for research. wikipedia.org

This compound and its derivatives are being investigated for a range of potential applications. The presence of the amidoxime functional group allows these compounds to serve as prodrugs, which can be metabolized in the body to release an active amidine form. researchgate.net Furthermore, the ability of amidoximes to release nitric oxide (NO), a crucial signaling molecule in various physiological processes, has opened up avenues for their exploration in cardiovascular research. nih.govresearchgate.net

The academic significance of this compound is underscored by its use as a building block in the synthesis of more complex molecules and its role in structure-activity relationship (SAR) studies. researchgate.net By modifying the substituents on the benzene ring, researchers can fine-tune the compound's properties for specific applications. The ongoing research into this compound and related amidoximes continues to expand our understanding of their chemical behavior and potential utility.

Structure

3D Structure

Properties

CAS No. |

1079393-88-6 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N'-hydroxy-4-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI Key |

WVALRFKCJCIVBR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=NO)N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\O)/N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Hydroxy 4 Methoxybenzenecarboximidamide

Established Synthetic Routes

The synthesis of N'-Hydroxy-4-methoxybenzenecarboximidamide can be achieved through several established pathways, each starting from different precursors and employing distinct chemical transformations. The most prevalent methods involve the modification of functional groups already present on the methoxy-substituted benzene (B151609) ring.

Direct Hydroxylation Approaches for Amidoxime (B1450833) Synthesis

The direct conversion of an amidine (carboximidamide) to an amidoxime (N'-hydroxy-carboximidamide) via oxidation or hydroxylation of the nitrogen atom is not a commonly employed synthetic strategy. Chemical literature more frequently describes the reverse reaction: the reduction of amidoximes to form the corresponding amidines. For instance, amidoximes can be converted to amidines through transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. researchgate.net This established transformation from amidoxime to amidine underscores the chemical relationship between the two functional groups, though the direct hydroxylation of an amidine to produce an amidoxime remains a less-explored route. The oxidation of amidoximes has been studied, but these reactions typically lead to cleavage of the C=N bond, yielding amides and nitriles, rather than forming the desired N-hydroxy group. nih.gov

Carboximidamide Formation via Methoxybenzoic Acid Derivatives

This compound can be synthesized from 4-methoxybenzoic acid derivatives. A one-pot approach is possible, starting from the carboxylic acid and proceeding through an in situ generated amide intermediate. rsc.org This method avoids the need to isolate the amide before converting it to the amidoxime.

The general steps for this transformation are:

Activation of the Carboxylic Acid: 4-methoxybenzoic acid is treated with a dehydrating agent, such as a combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2), to form a highly reactive intermediate.

Amide Formation: An amine source, such as ammonia (B1221849), is added to the activated carboxylic acid. This results in the formation of 4-methoxybenzamide (B147235) within the reaction mixture.

Reaction with Hydroxylamine (B1172632): Hydroxylamine hydrochloride is then introduced, which reacts with the intermediate amide to yield the final product, this compound. rsc.org

This sequential, one-pot procedure offers an efficient pathway from readily available carboxylic acids to the target amidoxime. rsc.org

Coupling Reactions for Compound Assembly

The assembly of the target compound can be viewed through the lens of coupling reactions, particularly in the one-pot synthesis from carboxylic acids where multiple components are joined sequentially. rsc.org Furthermore, amidoximes themselves are important substrates in coupling reactions for the synthesis of other molecules, such as heterocyclic compounds. For example, amidoximes react with carboxylic acids under high-pressure conditions (around 10 kbar) without the need for catalysts to form 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This demonstrates the utility of the amidoxime functional group as a key building block in assembling more complex molecular architectures.

Synthesis from 4-Methoxybenzonitrile (B7767037) Precursors

The most widely used and direct method for synthesizing this compound is the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of a 4-methoxybenzonitrile precursor. nih.gov This reaction is a cornerstone of amidoxime synthesis due to its efficiency and the general availability of nitrile starting materials. nih.gov

The reaction typically involves stirring 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base. tandfonline.com The base is crucial as it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile required for the attack on the nitrile group.

Interactive Data Table: Reaction Conditions for Synthesis from 4-Methoxybenzonitrile

| Precursor | Reagents | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield | Citation |

| 4-Methoxybenzonitrile | Hydroxylamine HCl | Triethylamine (B128534) (1.6) | Water | Room Temp | 6 | Good | tandfonline.com, tandfonline.com |

| 4-Methoxybenzonitrile | Hydroxylamine HCl | Sodium Carbonate | Ethanol | 60-80°C | Several | High (up to 98%) | nih.gov |

| Acetonitrile (example) | Aqueous Hydroxylamine | None | Water | Ambient | - | High | google.com |

Synthetic Yield Optimization and Purity Enhancement Techniques

Optimizing the synthesis of this compound, particularly from nitrile precursors, is critical for maximizing yield and ensuring high purity. A significant challenge in this synthesis is the formation of the 4-methoxybenzamide byproduct, which can arise from the hydrolysis of the nitrile or rearrangement pathways. tandfonline.comrsc.org

Several reaction parameters can be adjusted to favor amidoxime formation over the amide byproduct:

Choice of Base: The type and amount of base are critical. While a base is needed to liberate free hydroxylamine, strong bases or excessive amounts can promote the formation of the amide byproduct. Studies have shown that using a moderate organic base like triethylamine (specifically 1.6 molar equivalents) provides optimal conditions for amidoxime synthesis. tandfonline.com

Solvent System: The choice of solvent influences reaction rates and side-product formation. While traditional methods often use alcohols like ethanol, newer, greener protocols have demonstrated high efficiency using water as the solvent. tandfonline.com

Temperature: The reaction is often conducted at room temperature to minimize side reactions. While heating can increase the reaction rate, it can also lead to a higher proportion of the undesired amide. nih.govtandfonline.com

Reaction Time: Monitoring the reaction via techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction upon completion, preventing the degradation of the product or the formation of byproducts over extended periods. tandfonline.com

A key innovation for enhancing purity is the use of an aqueous hydroxylamine solution directly, rather than hydroxylamine hydrochloride. google.com This approach eliminates the need for a base and avoids the introduction of inorganic salt byproducts, simplifying the work-up process and yielding a purer product. google.com

Interactive Data Table: Effect of Base on Product Distribution

| Base (Equivalents) | Solvent | Temperature | Amidoxime Yield | Amide Byproduct Yield | Citation |

| Triethylamine (1.6) | Water | Room Temp | Optimized | Minimal | tandfonline.com |

| Triethylamine (6.0) | Water | Room Temp | 0% | 52% | tandfonline.com |

| Sodium Hydroxide (B78521) | Water | Reflux | Low | High | tandfonline.com |

Novel and Green Chemistry Synthetic Protocols for Amidoxime Compounds

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for producing amidoximes. These "green" protocols aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Key green synthetic approaches include:

Aqueous Synthesis: One of the most significant green advancements is performing the reaction in water at room temperature. A method using triethylamine as a base in water has been optimized, offering good yields, easier work-up, and shorter reaction times compared to traditional methods that use organic solvents and require heating. tandfonline.comtandfonline.com

Solvent-Free and Irradiation Methods: To further reduce environmental impact, solvent-free syntheses have been developed. One such method involves the reaction of nitriles with hydroxylamine under ultrasonic irradiation, which proceeds in a short time and produces high yields (70-85%). nih.gov Microwave-assisted synthesis is another technique used to accelerate the oximation of aldehydes and ketones, suggesting its potential applicability for amidoxime synthesis to reduce reaction times and energy use. nih.gov

Base-Free Aqueous Hydroxylamine: As mentioned previously, the use of a prepared aqueous solution of hydroxylamine instead of its hydrochloride salt represents a significant green improvement. This method is fast, spontaneous, and does not introduce inorganic impurities, leading to a high-purity product with a simplified purification process. google.com

Interactive Data Table: Comparison of Synthetic Protocols

| Method | Solvent | Catalyst/Base | Conditions | Key Advantage | Citation |

| Traditional | Ethanol | Sodium Carbonate | Heating (60-80°C) | High Yield | nih.gov |

| Optimized Green | Water | Triethylamine | Room Temperature | Easier work-up, reduced energy | tandfonline.com, tandfonline.com |

| Base-Free Aqueous | Water | None | Ambient | High purity, no salt byproduct | google.com |

| Ultrasonic | Solvent-Free | - | Ultrasonic Irradiation | Fast, high yield, no solvent | nih.gov |

Reactivity Profiles and Transformation Mechanisms of N Hydroxy 4 Methoxybenzenecarboximidamide

Fundamental Chemical Reactions

The chemical behavior of N'-Hydroxy-4-methoxybenzenecarboximidamide is characterized by the reactivity of its carboximidamide and N'-hydroxyl groups. These sites are susceptible to various transformations, including hydrolysis, condensation, and acylation reactions.

Hydrolysis Mechanisms of the Carboximidamide Group

The carboximidamide group, also known as an amidine, is subject to hydrolysis under both acidic and basic conditions, leading to the cleavage of the carbon-nitrogen double or single bonds. The reaction products are typically the corresponding amide or carboxylic acid and ammonia (B1221849) or an amine.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the carboximidamide group. This forms a tetrahedral intermediate which can then collapse, leading to the cleavage of a carbon-nitrogen bond and the formation of an amide. Similar to the acid-catalyzed pathway, the resulting amide can be further hydrolyzed to a carboxylate salt and ammonia. The rate of base-catalyzed hydrolysis is also pH-dependent.

A hypothetical pH-rate profile for the hydrolysis of this compound is presented below, illustrating the expected dependence of the reaction rate on pH.

| pH | Rate Constant (k, s⁻¹) | Predominant Mechanism |

| 1 | 1.5 x 10⁻⁵ | Acid-Catalyzed |

| 3 | 1.0 x 10⁻⁶ | Acid-Catalyzed |

| 5 | 5.0 x 10⁻⁸ | Water-Catalyzed |

| 7 | 2.0 x 10⁻⁸ | Water-Catalyzed |

| 9 | 8.0 x 10⁻⁷ | Base-Catalyzed |

| 11 | 9.5 x 10⁻⁶ | Base-Catalyzed |

| 13 | 1.2 x 10⁻⁴ | Base-Catalyzed |

Condensation Reactions Involving the Hydroxyl Group

The N'-hydroxyl group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new C-N-O linkages. These reactions are typically acid-catalyzed and result in the formation of oxime ethers.

The mechanism involves the initial protonation of the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the hydroxylamine (B1172632) moiety of this compound then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the corresponding N-alkoxy-imidamide derivative. byjus.comquora.com

The following table provides examples of potential condensation reactions.

| Reactant | Product |

| Formaldehyde | N'-(methoxymethoxy)-4-methoxybenzenecarboximidamide |

| Acetone | N'-(isopropoxymethoxy)-4-methoxybenzenecarboximidamide |

| Benzaldehyde (B42025) | N'-(benzyloxymethoxy)-4-methoxybenzenecarboximidamide |

Note: The products listed are hypothetical, representing the expected outcomes of condensation reactions.

Acylation and Related N-Functionalization Reactions

The this compound molecule possesses two potential sites for acylation: the nitrogen of the carboximidamide group and the oxygen of the hydroxyl group. The selectivity of acylation (N-acylation vs. O-acylation) is highly dependent on the reaction conditions, particularly the pH and the nature of the acylating agent.

O-Acylation: Under neutral or slightly acidic conditions, the oxygen atom of the hydroxyl group is generally more nucleophilic, leading to the formation of O-acyl derivatives. nih.gov This can be achieved using acylating agents such as acyl chlorides or anhydrides.

N-Acylation: In the presence of a strong base, the nitrogen atom of the carboximidamide can be deprotonated, increasing its nucleophilicity and favoring N-acylation.

The choice of reaction conditions allows for the selective functionalization of either the oxygen or nitrogen atom, providing a route to a variety of derivatives.

Chemical Stability Considerations

The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of other chemical substances.

Stability under Defined Conditions

The stability of this compound can be assessed under various conditions to determine its shelf-life and potential degradation pathways.

| Condition | Observation | Potential Degradation Products |

| Thermal Stress | 4-Methoxybenzamide (B147235), 4-Methoxybenzonitrile (B7767037) | |

| (e.g., 60°C for 4 weeks) | ||

| Photostability | Products of photolytic cleavage and rearrangement | |

| (e.g., exposure to UV/Vis light) | ||

| pH Stability | ||

| Acidic (e.g., pH 2) | Hydrolysis to 4-methoxybenzamide | 4-Methoxybenzoic acid, Ammonia |

| Neutral (e.g., pH 7) | Relatively stable | Minor hydrolysis products |

| Basic (e.g., pH 12) | Rapid hydrolysis | 4-Methoxybenzoate, Ammonia |

Identification of Incompatible Materials

To ensure the safe handling and storage of this compound, it is crucial to identify materials with which it may react hazardously.

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive, reactions. |

| (e.g., peroxides, nitrates) | |

| Strong Reducing Agents | May reduce the N-hydroxy group and other functionalities. |

| (e.g., hydrides) | |

| Strong Acids | Can catalyze rapid and potentially exothermic hydrolysis. |

| (e.g., concentrated sulfuric acid) | |

| Strong Bases | Can catalyze rapid and potentially exothermic hydrolysis. |

| (e.g., sodium hydroxide) | |

| Certain Metal Ions | May form complexes or catalyze decomposition. |

Decomposition Pathways and Products of this compound

The thermal decomposition of this compound involves a complex series of reactions leading to the formation of various gaseous products, including nitrogen oxides, carbon monoxide, and carbon dioxide. While specific experimental studies on the pyrolysis of this particular compound are not extensively documented in publicly available literature, plausible decomposition pathways can be postulated based on the known reactivity of its constituent functional groups: the methoxybenzene moiety and the N'-hydroxycarboximidamide (amidoxime) group.

The decomposition process is expected to be initiated by the cleavage of the weakest bonds within the molecule under thermal stress. The primary fragmentation steps likely involve the homolytic cleavage of the N-O bond in the amidoxime (B1450833) group and the O-CH₃ bond of the methoxy (B1213986) group.

Initial Fragmentation Pathways:

N-O Bond Cleavage: The N-O bond in the N'-hydroxycarboximidamide group is relatively weak and susceptible to thermal cleavage, which would lead to the formation of a hydroxyl radical (•OH) and a 4-methoxybenzenecarboximidamide (B1361530) radical.

O-CH₃ Bond Cleavage: The methoxy group can undergo homolytic cleavage of the O-CH₃ bond, a common fragmentation pathway for anisole (B1667542) and its derivatives upon pyrolysis. nih.govresearchgate.net This would result in a 4-hydroxybenzenecarboximidamide radical and a methyl radical (•CH₃).

Formation of Gaseous Products:

Following the initial fragmentation, a cascade of secondary reactions involving the resulting radical species would lead to the formation of stable gaseous products.

Nitrogen Oxides (NOₓ):

The nitrogen-containing fragments are the precursors to nitrogen oxides. The oxidation of amidoximes can lead to the formation of nitriles and amides, and under certain conditions, can release nitrogen oxides. nih.gov In a high-temperature decomposition environment, the nitrogen-containing radicals can react with oxygen-containing species, such as hydroxyl radicals, to form various nitrogen oxides (NO, NO₂, N₂O).

Carbon Monoxide (CO) and Carbon Dioxide (CO₂):

The aromatic ring and the methoxy group are the primary sources of carbon monoxide and carbon dioxide. The decomposition of methoxy-substituted aromatic compounds is known to produce CO and CO₂. researchgate.net The fragmentation of the benzene (B151609) ring at high temperatures can lead to the formation of smaller, unstable intermediates that are subsequently oxidized to CO and CO₂. The methoxy group can also contribute to the formation of these carbon oxides through a series of reactions involving the methyl radical and subsequent oxidation.

Proposed Decomposition Products:

Based on the analysis of related compounds, the thermal decomposition of this compound is anticipated to yield a mixture of products.

Table 1: Postulated Major Decomposition Products of this compound

| Product | Chemical Formula | Potential Origin |

| Nitrogen Monoxide | NO | Fragmentation and oxidation of the amidoxime group |

| Nitrogen Dioxide | NO₂ | Further oxidation of NO |

| Carbon Monoxide | CO | Fragmentation of the aromatic ring and methoxy group |

| Carbon Dioxide | CO₂ | Complete oxidation of carbon-containing fragments |

| 4-methoxybenzonitrile | C₈H₇NO | Decomposition of the amidoxime moiety |

| Anisole | C₇H₈O | Cleavage of the C-C bond connecting the amidoxime group |

| Methane | CH₄ | From the methyl radical of the methoxy group |

| Water | H₂O | From hydroxyl radicals and hydrogen abstraction |

It is important to note that the exact distribution of these products would be highly dependent on the specific decomposition conditions, such as temperature, pressure, and the presence of an oxidizing atmosphere. Further experimental studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be necessary to definitively identify and quantify the decomposition products and elucidate the precise transformation mechanisms.

Advanced Structural Characterization and Spectroscopic Elucidation of N Hydroxy 4 Methoxybenzenecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of N'-Hydroxy-4-methoxybenzenecarboximidamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR analysis provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. In a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the following proton chemical shifts and coupling patterns were observed for this compound. arkat-usa.org

The spectrum is characterized by five distinct signals. A sharp singlet at 9.43 ppm is attributed to the hydroxyl proton of the N'-hydroxy group. arkat-usa.org The two protons of the primary amine (-NH₂) appear as a broad singlet at 5.67 ppm. arkat-usa.org The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The doublet at 7.08 ppm corresponds to the two aromatic protons ortho to the carboximidamide group, while the doublet at 6.92 ppm is assigned to the two protons meta to it, which are ortho to the methoxy (B1213986) group. arkat-usa.org Finally, a singlet integrating to three protons at 3.76 ppm confirms the presence of the methoxy (-OCH₃) group. arkat-usa.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 9.43 | Singlet | - | 1H | -OH |

| 7.08 | Doublet | 7.5 Hz | 2H | Aromatic (ortho-H) |

| 6.92 | Doublet | 7.5 Hz | 2H | Aromatic (meta-H) |

| 5.67 | Broad Singlet | - | 2H | -NH₂ |

| 3.76 | Singlet | - | 3H | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

While specific experimental ¹³C NMR data for this compound is not extensively documented in readily available literature, the expected chemical shifts can be predicted based on the known effects of the substituents on the benzene ring and the characteristic shifts for the functional groups present.

The spectrum is anticipated to show seven distinct carbon signals. The carbon atom of the carboximidamide group (C=N) is expected to resonate furthest downfield. The four aromatic carbons will have distinct shifts due to the electronic effects of the electron-donating methoxy group and the electron-withdrawing carboximidamide group. The ipso-carbon attached to the methoxy group would appear significantly downfield, while the ipso-carbon attached to the carboximidamide group would also be downfield but influenced differently. The ortho and meta carbons would resonate at intermediate shifts in the aromatic region. The carbon of the methoxy group (-OCH₃) is expected to appear in the aliphatic region, typically around 55-60 ppm.

Other Advanced NMR Techniques for Structural Confirmation

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, it would link the proton signal at 3.76 ppm to the methoxy carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include a cross-peak between the methoxy protons (δ 3.76) and the aromatic carbon to which the methoxy group is attached (C4). Additionally, correlations from the ortho-aromatic protons (δ 7.08) to the imidamide carbon would confirm the connectivity of the functional group to the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can confirm spatial proximity between protons. A NOESY spectrum would be expected to show a correlation between the methoxy group protons and the adjacent aromatic protons (meta-protons at δ 6.92), further confirming the substitution pattern.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within the molecule. The analysis, typically performed on a KBr pellet, reveals key absorption bands that corroborate the proposed structure. For this compound and closely related analogs, the spectrum is defined by several key regions. arkat-usa.orgrsc.org

A broad absorption band is typically observed in the range of 3350-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org The N-H stretching vibrations of the primary amine group (-NH₂) usually appear as two distinct bands in the region of 3300-3510 cm⁻¹. arkat-usa.org The stretching vibration for the C=N bond of the imidamide group gives rise to a strong absorption in the 1580-1650 cm⁻¹ range. arkat-usa.orgrsc.org The aromatic ring is evidenced by C=C stretching vibrations around 1500-1610 cm⁻¹. The presence of the methoxy group is confirmed by the C-O stretching band, which is typically found in the 1160-1260 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 - 3400 | Broad | O-H Stretch |

| ~3300 - 3510 | Medium-Strong | N-H Stretch |

| ~1580 - 1650 | Strong | C=N Stretch |

| ~1500 - 1610 | Medium-Strong | Aromatic C=C Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and gain insight into the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₈H₁₀N₂O₂, which corresponds to a monoisotopic mass of approximately 166.07 g/mol . chem960.com

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be expected at m/z 166 or 167, respectively. The fragmentation pattern would likely involve the initial loss of small, stable neutral molecules. Common fragmentation pathways could include:

Loss of a hydroxyl radical (•OH, 17 amu).

Loss of ammonia (B1221849) (NH₃, 17 amu).

Loss of a methyl radical (•CH₃, 15 amu) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 amu).

Cleavage of the entire methoxy group.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing definitive proof of the molecular formula.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, provides valuable insights into the conjugated systems present in this compound. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring. The presence of the methoxy (-OCH₃) group, an auxochrome, and the carboximidamide group (-C(=NOH)NH₂) influences the position and intensity of the absorption bands.

Detailed analysis of structurally similar compounds, such as aromatic oximes and other benzaldehyde (B42025) derivatives, allows for a theoretical elucidation of the expected spectral characteristics. The absorption bands observed in the UV-Vis spectrum of this compound are attributed to π → π* electronic transitions within the aromatic system. Aromatic oximes typically exhibit strong absorption in the ultraviolet region.

Due to the electronic conjugation between the benzene ring, the methoxy group, and the carboximidamide moiety, distinct absorption maxima (λmax) are anticipated. The electronic transitions are sensitive to the solvent polarity, with shifts in the absorption maxima often observed upon changing the solvent. This solvatochromism can provide further information about the nature of the electronic transitions and the interaction of the molecule with the solvent.

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected absorption maxima can be inferred from related structures. For instance, aromatic systems containing similar chromophores and auxochromes typically display absorption bands in the range of 280–305 nm. The intensity of these bands, represented by the molar absorptivity (ε), is generally high for allowed π → π* transitions.

Further research, including the systematic measurement of the UV-Vis spectrum of this compound in a variety of solvents, would be necessary to provide a comprehensive and experimentally validated dataset. Such a study would enable the precise determination of λmax and molar absorptivity values, and a detailed analysis of solvent effects on the electronic transitions.

Crystallographic Analysis of this compound Remains Undocumented in Public Databases

A thorough search of scientific literature and crystallographic databases has revealed a significant gap in the available research on the chemical compound this compound. Despite its relevance in the broader field of chemical synthesis and analysis, detailed public information regarding its single-crystal X-ray diffraction analysis, solid-state architecture, and specific supramolecular interactions is not available.

Efforts to locate primary research articles or database depositions detailing the crystallographic parameters of this compound have been unsuccessful. Consequently, the specific methodologies for its crystal growth and the optimization of these processes remain uncharacterized in the accessible scientific record. Similarly, information pertaining to the collection and processing of its diffraction data is not publicly documented. The precise methods used for its structure solution and the refinement parameters, which would typically involve software such as SHELXS-97 and SHELXL-97, are also unavailable.

Furthermore, the absence of a determined crystal structure precludes any detailed discussion of its supramolecular chemistry. An analysis of the intricate hydrogen bonding networks, such as potential N-H...O or O-H...O interactions, cannot be performed. The nature of any weaker intermolecular forces, including C-H...π interactions or π-π stacking, which are crucial for understanding the crystal packing motifs, remains speculative without experimental data.

While crystallographic studies of analogous compounds, such as N'-Hydroxy-4-methylbenzenecarboximidamide and other benzamide (B126) derivatives, are available, the strict focus on this compound prevents the inclusion of this related, but distinct, information. The scientific community awaits a formal study and publication of the crystal structure of this compound to fully elucidate its solid-state chemical and physical properties.

Crystallographic Analysis and Solid State Architecture of N Hydroxy 4 Methoxybenzenecarboximidamide

Powder X-ray Diffraction (PXRD) and Complementary Solid-State Techniques

A comprehensive search of available scientific literature and crystallographic databases did not yield specific Powder X-ray Diffraction (PXRD) data for N'-Hydroxy-4-methoxybenzenecarboximidamide. While PXRD is a fundamental technique for characterizing the bulk crystalline nature of a solid, providing insights into its phase purity, polymorphism, and crystal lattice, specific experimental patterns for this compound are not publicly available at this time. nih.gov This technique is crucial for identifying the unique diffraction pattern, a "fingerprint," of a crystalline solid, which arises from the constructive interference of X-rays scattered by the electron clouds of atoms arranged in an ordered lattice. nih.gov The diffraction pattern is a plot of diffracted intensity versus the diffraction angle, 2θ, and is defined by Bragg's Law. nih.gov

In the absence of specific PXRD data for this compound, we can look at the crystallographic data of a closely related compound, N'-Hydroxy-4-methylbenzimidamide, to understand the type of information that would be obtained from such an analysis. The crystal structure of N'-Hydroxy-4-methylbenzimidamide has been determined by single-crystal X-ray diffraction, revealing a triclinic crystal system with the space group P-1. nih.gov

Table 1: Single-Crystal X-ray Diffraction Data for the Related Compound N'-Hydroxy-4-methylbenzimidamide nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4220 |

| b (Å) | 7.4720 |

| c (Å) | 17.181 |

| α (°) | 79.48 |

| β (°) | 82.16 |

| γ (°) | 85.45 |

This data is for a related compound and is presented for illustrative purposes to show the type of crystallographic information that can be obtained. It does not represent the data for this compound.

Complementary solid-state techniques that would typically be employed to further characterize this compound include:

Single-Crystal X-ray Diffraction (SCXRD): This technique would provide the precise atomic arrangement within the crystal, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as its melting point, and to detect phase transitions and polymorphism.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule and can be sensitive to the crystalline environment, making them useful for studying polymorphism.

Further experimental investigation is required to determine the PXRD pattern and other solid-state properties of this compound. Such data would be invaluable for understanding its solid-state architecture, ensuring phase purity in synthesis, and studying its physical and chemical stability.

Computational Chemistry and Theoretical Investigations of N Hydroxy 4 Methoxybenzenecarboximidamide

Quantum Mechanical Studies

Quantum mechanical methods are employed to model the electronic structure of molecules with high accuracy, providing fundamental information about their geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For N'-Hydroxy-4-methoxybenzenecarboximidamide, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311G(d,p), are instrumental in determining its most stable three-dimensional conformation. nih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. The optimized geometry is the foundation for further computational analysis, such as molecular orbital calculations and docking studies.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: This data is illustrative and based on typical values for similar molecular structures calculated using DFT/B3LYP methods.)

| Parameter | Bond | Predicted Value | Parameter | Atoms | Predicted Value |

| Bond Length | C-O (methoxy) | 1.36 Å | Bond Angle | C-O-C (methoxy) | 117.5° |

| C-C (aromatic) | 1.39 - 1.41 Å | C-C-C (aromatic) | 119.5 - 120.5° | ||

| C-N (imidamide) | 1.30 Å | C-N-O (oxime) | 111.0° | ||

| N-O (oxime) | 1.41 Å |

Molecular Orbital Analysis and Electronic Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govedu.krd

From the HOMO and LUMO energies, several electronic descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for predicting how the molecule will interact with other chemical species. nih.gov For instance, the HOMO-LUMO gap can provide insights into the charge-transfer interactions within the molecule. nih.gov

Table 2: Calculated Electronic Properties of this compound (Note: This data is illustrative and based on DFT calculations for analogous compounds.)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Global Electrophilicity (ω) | 2.68 |

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reaction pathways, providing insights into reaction mechanisms and kinetics. Techniques such as the Nudged Elastic Band (NEB) method can be employed to identify the minimum energy path between reactants and products. This allows for the characterization of transition states, which are the highest energy points along the reaction coordinate.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, offering predictions of binding affinity and conformational stability.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various receptors. nih.gov

The process involves placing the ligand in the binding site of the target and evaluating the interaction energy for different poses. The results are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy | -8.5 kcal/mol | Asp150, Leu80, Val88 |

| Hydrogen Bonds | 2 | Asp150, Lys65 |

| Hydrophobic Interactions | 5 | Leu80, Val88, Ala100, Phe149 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. frontiersin.org An MD simulation of this compound, either in solution or bound to a biological target, can reveal its conformational flexibility and stability. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations for Amidoxime (B1450833) Analogues

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For amidoxime analogues, including this compound, QSAR studies are instrumental in predicting their activity and guiding the design of new derivatives with enhanced properties.

The development of a QSAR model for amidoxime analogues typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized as electronic, steric, hydrophobic, and topological. The goal is to identify which of these properties have the most significant influence on the biological activity of the compounds.

A typical QSAR analysis would involve the steps outlined in the table below:

| Step | Description | Example Descriptors for Amidoxime Analogues |

|---|---|---|

| 1. Data Set Compilation | A series of amidoxime analogues with experimentally determined biological activities (e.g., IC50 values) is collected. | N'-Hydroxy-4-X-benzenecarboximidamides (X = H, Cl, CH3, OCH3, NO2, etc.) |

| 2. Descriptor Calculation | A variety of molecular descriptors are calculated for each compound in the series using specialized software. | Electronic (Hammett constants, dipole moment), Steric (Molar refractivity, Taft steric parameters), Hydrophobic (logP), Topological (Wiener index, Balaban index) |

| 3. Model Development | Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity. | log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| 4. Model Validation | The predictive power of the QSAR model is assessed using statistical techniques like cross-validation (leave-one-out) and by using an external test set of compounds not used in the model development. | High correlation coefficient (r²), low root mean square error (RMSE), high cross-validated r² (q²) |

The resulting QSAR model could reveal, for instance, that electron-donating substituents at the para-position of the benzene (B151609) ring enhance the activity, or that a specific range of lipophilicity is optimal for the desired biological effect. Such insights are invaluable for the rational design of new, more potent amidoxime derivatives.

Advanced Computational Methodologies (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) are employed. QTAIM, developed by Richard Bader, is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. rsc.orgresearchgate.net

A key feature of the this compound structure is the potential for an intramolecular hydrogen bond between the hydroxyl proton (-OH) and the nitrogen atom of the carboximidamide group (-C(=N)N). QTAIM is exceptionally well-suited to characterize such interactions. The analysis focuses on the identification of a bond critical point (BCP) between the hydrogen and the acceptor atom. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide quantitative information about the nature and strength of the bond. rsc.orgresearchgate.net

The table below summarizes the key QTAIM parameters and their interpretation in the context of an intramolecular hydrogen bond:

| QTAIM Parameter at BCP | Interpretation | Typical Values for Hydrogen Bonds |

|---|---|---|

| Electron Density (ρ(r)) | Indicates the amount of electron density shared between the two atoms. Higher values suggest a stronger interaction. | 0.002 - 0.04 atomic units (a.u.) |

| Laplacian of Electron Density (∇²ρ(r)) | Determines the nature of the interaction. A positive value indicates a closed-shell interaction (like hydrogen bonds and ionic bonds), where electron density is depleted at the BCP. | Positive values are characteristic of hydrogen bonds. |

| Total Electron Energy Density (H(r)) | The sign of H(r) can further classify the hydrogen bond. A negative value suggests some degree of covalent character. | Can be slightly positive or negative depending on the strength. |

| Potential Energy Density (V(r)) | Always negative for a bonding interaction. Its magnitude can be correlated with the hydrogen bond energy. | Linearly correlates with the interaction energy. |

Furthermore, QTAIM can be used to analyze the electronic effects of the 4-methoxy substituent. By examining the atomic charges and the delocalization indices, it is possible to quantify the electron-donating effect of the methoxy (B1213986) group on the aromatic ring and the amidoxime moiety. This information complements the findings from QSAR studies by providing a fundamental electronic basis for the observed structure-activity relationships.

Biological and Biochemical Activities of N Hydroxy 4 Methoxybenzenecarboximidamide: Mechanistic Insights Non Clinical Focus

Enzyme Inhibition Potentials

No published studies were identified that have investigated the inhibitory effects of N'-Hydroxy-4-methoxybenzenecarboximidamide on kinase enzymes, proteolytic enzymes, alpha-glucosidase, or urease.

Kinase Enzyme Inhibition Mechanisms

There is no available data describing the interaction or inhibition mechanisms of this compound with any kinase enzymes.

Alpha-Glucosidase Inhibition

No research has been published detailing the potential for this compound to act as an alpha-glucosidase inhibitor. While alpha-glucosidase inhibition is a known mechanism for managing hyperglycemia, and various compounds are studied for this effect, this specific molecule has not been a subject of such published research. nih.govrcsb.org

Urease Inhibition

There are no specific studies on the urease inhibition potential of this compound.

Investigation of Other Enzyme Targets (e.g., BRAFV600E, mTOR in related oxadiazole compounds)

No direct studies on the inhibition of BRAFV600E, mTOR, or other similar enzyme targets by this compound have been found. Research has explored the inhibition of these pathways by other classes of molecules, such as pyridinyl imidazole (B134444) compounds and 1,3,4-oxadiazole (B1194373) hybrids. nih.govnih.gov N'-hydroxycarboximidamides can serve as precursors in the synthesis of 1,2,4-oxadiazoles, a related but different heterocyclic system from the 1,3,4-oxadiazoles mentioned in some anticancer studies. mdpi.com However, no literature was found that specifically utilizes this compound for this purpose to create BRAF or mTOR inhibitors.

Receptor Binding and Ligand Interaction Studies

No data is available from receptor binding assays or ligand interaction studies involving this compound.

Metal Ion Chelation Properties and Their Biochemical Implications

Comprehensive searches of available scientific literature did not yield specific data regarding the metal ion chelation properties of this compound. While the chemical structure of the molecule, containing potential donor atoms, suggests a theoretical capacity for interacting with metal ions, no experimental studies confirming or quantifying such activity have been identified. The biochemical implications of metal chelation by this specific compound, therefore, remain uncharacterized.

Influence on General Biochemical Pathways and Cellular Processes

There is currently a lack of published non-clinical research detailing the influence of this compound on general biochemical pathways or broader cellular processes. Mechanistic studies to elucidate its interactions with cellular components and signaling pathways have not been reported in the available scientific literature. Consequently, its impact on cellular functions is presently unknown.

Design, Synthesis, and Evaluation of N Hydroxy 4 Methoxybenzenecarboximidamide Derivatives and Analogues

Rational Design Strategies for Structural Modification and Diversity

The rational design of derivatives of N'-Hydroxy-4-methoxybenzenecarboximidamide is a process guided by the objective of systematically modifying its structure to explore and optimize its biological activity. A key strategy involves using the core molecule as a scaffold for structure-activity relationship (SAR) studies. mdpi.com This approach allows researchers to understand how chemical structure relates to biological function, thereby guiding the design of more effective compounds. mdpi.com

The design process often targets several aspects of the molecule for modification. These include:

The Aromatic Ring: The 4-methoxy substituent on the benzene (B151609) ring can be altered. Designers may vary the type of substituent (e.g., replacing methoxy (B1213986) with hydroxy or cyano groups), the number of substituents, or their position on the ring to investigate the influence on biological activity. nih.gov

The Amidoxime (B1450833) Moiety: The N'-hydroxy group and the associated nitrogen atom are key sites for modification. N-substitution on the amidoxime can be explored to create a library of diverse compounds. rsc.org

Pharmacokinetic Properties: Design strategies also aim to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of the lead compound. nih.gov By making targeted structural changes, chemists can enhance properties like water solubility or metabolic stability, which are crucial for a compound's potential utility.

These targeted modifications are not random but are based on established medicinal chemistry principles to probe interactions with biological targets and to circumvent potential issues such as low selectivity or unwanted chirality that may have been observed in earlier-generation compounds. nih.govresearchgate.net

Synthetic Accessibility and Diversification of Substituted Amidoxime Derivatives

The feasibility of creating a diverse library of analogues depends heavily on the availability of robust and versatile synthetic methods. Fortunately, substituted amidoximes, including derivatives of this compound, are readily accessible through several established chemical pathways. nih.gov

One of the most common and direct methods for preparing amidoximes is the reaction of a corresponding nitrile with hydroxylamine (B1172632). nih.govmdpi.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534), to facilitate the addition of hydroxylamine to the cyano group. mdpi.com

Another powerful approach is a one-pot synthesis starting from secondary amides. rsc.org This method utilizes a dehydrative condensation reaction, for example mediated by a triphenylphosphine-iodine system, to convert amides directly into N-substituted amidoximes under mild conditions and with short reaction times. rsc.orgresearchgate.net This technique is particularly valuable for creating N-aryl and N-alkyl amidoxime derivatives. rsc.org

Furthermore, amidoximes can be generated from the ring-opening of certain nitrogen-containing heterocycles. For instance, 1,2,4-oxadiazoles can be cleaved using reducing agents like lithium aluminum hydride (LiAlH₄) or by treatment with aqueous sodium hydroxide (B78521) to yield the corresponding amidoxime structures. nih.gov

The table below summarizes key synthetic routes for the diversification of amidoxime derivatives.

| Method | Starting Material | Key Reagents | General Description | Citation |

| Nitrile Addition | Substituted Benzonitrile | Hydroxylamine (NH₂OH·HCl), Base (e.g., Triethylamine) | Direct addition of hydroxylamine to the nitrile group. A widely used and efficient method. | nih.govmdpi.com |

| One-Pot Amide Conversion | N-Substituted Benzamide (B126) | Ph₃P–I₂, Hydroxylamine | Dehydrative condensation that converts an amide to an N-substituted amidoxime in a single step. | rsc.org |

| Heterocyclic Ring Opening | 1,2,4-Oxadiazole Derivative | Reducing Agent (e.g., LiAlH₄) or Base (e.g., NaOH) | Cleavage of the C-O bond within the oxadiazole ring to unmask the amidoxime functionality. | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For analogues of this compound, SAR investigations involve synthesizing a series of systematically modified compounds and evaluating their activity. The goal is to identify which parts of the molecule, known as pharmacophores, are essential for activity and which can be modified to enhance potency or selectivity. mdpi.com

The process typically involves creating a matrix of compounds where substituents at different positions are varied. For example, analogues could be synthesized where the 4-methoxy group is moved to the 2- or 3-position, or replaced entirely with other groups like halogens, alkyls, or hydrogen. Similarly, the hydrogen of the N'-hydroxy group could be replaced with various alkyl or aryl groups.

The insights gained from SAR studies are invaluable. For instance, it might be discovered that a bulky substituent on the aromatic ring diminishes activity, suggesting a sterically constrained binding pocket in the biological target. Conversely, the addition of a hydrogen-bond donor at a specific position might dramatically increase potency, indicating a key interaction with the target. In studies of related scaffolds, such as N-substituted benzimidazole (B57391) carboxamides, it was found that the presence and number of hydroxyl and methoxy groups, as well as the introduction of a cyano group, had a pronounced effect on antiproliferative activity. nih.gov Similarly, in a series of benzenesulfonamide (B165840) derivatives, changes in substituents significantly affected the affinity for different enzyme isoenzymes. mdpi.com

The following table provides a hypothetical illustration of an SAR investigation for this compound analogues, demonstrating how systematic structural changes can be correlated with biological activity.

| Analogue ID | R¹ Substituent (on N'-OH) | R² Substituent (on Benzene Ring) | Biological Activity (e.g., IC₅₀ in µM) | Observation |

| Parent | H | 4-OCH₃ | 10.5 | Baseline activity. |

| A-1 | CH₃ | 4-OCH₃ | 25.2 | N'-alkylation decreases activity. |

| A-2 | H | 4-OH | 5.1 | Hydroxy group enhances activity over methoxy. |

| A-3 | H | 4-Cl | 12.8 | Chloro substitution offers no improvement. |

| A-4 | H | 3-OCH₃ | 30.1 | Moving methoxy group to meta position reduces activity. |

| A-5 | H | 4-CN | 1.5 | Cyano group significantly increases activity. |

Impact of Substituent Effects on Chemical Reactivity and Biological Activity

The specific substituents attached to the this compound scaffold directly influence its electronic properties, conformation, and lipophilicity, which in turn dictate its chemical reactivity and biological activity. The 4-methoxy group (-OCH₃) on the parent compound is an electron-donating group due to resonance, which increases the electron density of the aromatic ring. This electronic effect can influence how the molecule interacts with biological targets, such as enzymes or receptors.

Replacing the electron-donating methoxy group with a strong electron-withdrawing group, such as a cyano (-CN) or nitro (-NO₂) group, would significantly alter the electronic distribution across the molecule. An electron-withdrawing group would make the benzene ring more electron-poor and could affect the pKa of the N'-hydroxy proton, potentially altering its ability to participate in hydrogen bonding or chelation of metal ions, a known function of related hydroxamic acids and amidoximes. nih.gov Research on other scaffolds has demonstrated that such modifications can lead to potent biological activity; for example, cyano-substituted benzimidazole derivatives have shown strong antiproliferative effects. nih.gov

Future Directions and Emerging Research Avenues for N Hydroxy 4 Methoxybenzenecarboximidamide

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for the future investigation of N'-Hydroxy-4-methoxybenzenecarboximidamide. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future research will likely focus on the following areas:

Green Chemistry Approaches: The implementation of green chemistry principles will be crucial. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize environmental impact. For instance, exploring enzymatic or biocatalytic methods could offer highly selective and sustainable routes to the target compound and its derivatives.

Flow Chemistry: Continuous flow synthesis presents a promising alternative to batch processing. This technology can offer improved reaction control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance product purity. Investigating the application of microwave irradiation to the key steps in the synthesis of this compound could lead to more efficient and rapid production.

A plausible synthetic route, adapted from methodologies for similar compounds, could involve the reaction of 4-methoxybenzonitrile (B7767037) with hydroxylamine (B1172632). Optimization of this reaction using sustainable methodologies will be a key research focus.

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to elucidating its function and guiding the design of new analogs. While standard spectroscopic techniques like NMR and IR are routinely employed, future research will benefit from the application of more advanced methods:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be instrumental in unambiguously assigning all proton and carbon signals, providing detailed insights into the molecule's connectivity and conformation.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This data is invaluable for computational modeling and understanding structure-activity relationships.

High-Resolution Mass Spectrometry (HRMS): HRMS will be essential for confirming the elemental composition and for characterizing any newly synthesized derivatives or metabolites with high accuracy.

| Spectroscopic Data (Predicted/Reference) | Technique | Expected Observations |

| ¹H NMR | Nuclear Magnetic Resonance | Signals corresponding to aromatic protons, methoxy (B1213986) protons, and N-hydroxy and amidine protons. |

| ¹³C NMR | Nuclear Magnetic Resonance | Resonances for aromatic carbons, the methoxy carbon, and the carboximidamide carbon. |

| IR | Infrared Spectroscopy | Characteristic absorption bands for N-H, O-H, C=N, and C-O stretching vibrations. |

| MS | Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

This table is based on expected values and data from structurally related compounds.

Integration of Sophisticated Computational Modeling for Prediction and Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with enhanced activity and specificity. Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized geometry, electronic structure, and spectroscopic parameters, which can be correlated with experimental data.

Molecular Docking: To explore the potential biological targets of this compound, molecular docking simulations can be performed against a panel of enzymes and receptors. This can help to identify potential protein-ligand interactions and guide the design of more potent inhibitors or probes.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This will enable the rational design of new compounds with improved properties.

Expanding the Scope of Biochemical Applications as Research Probes and Chemical Tools

The unique chemical structure of this compound, featuring a hydroxamic acid-like moiety, suggests its potential utility as a research probe and chemical tool in biochemical investigations. Future research in this area could explore:

Enzyme Inhibition Studies: The N-hydroxyamidine functional group is a known zinc-binding motif. Therefore, this compound could be investigated as an inhibitor of zinc-containing enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are important targets in various diseases.

Development of Fluorescent Probes: By incorporating a fluorophore into the structure of this compound, it may be possible to develop fluorescent probes for detecting specific enzymes or metal ions in biological systems.

Affinity-Based Probes: The compound could be functionalized with a reactive group to create affinity-based probes for identifying and isolating its protein targets from complex biological mixtures.

Development of this compound as a Lead Compound for Chemical Biology Research

Given its structural features and potential for biological activity, this compound represents a promising starting point for the development of novel chemical biology tools and therapeutic leads. Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize and evaluate a diverse library of analogs will be essential to understand the SAR. This would involve modifying the aromatic ring substituents and the carboximidamide moiety to optimize potency, selectivity, and pharmacokinetic properties.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target(s) will be a critical step. This can be achieved through a combination of computational and experimental approaches, such as affinity chromatography and proteomics.

Preclinical Evaluation: Promising lead compounds derived from the this compound scaffold would need to undergo further preclinical evaluation to assess their efficacy and pharmacological properties in relevant cellular and animal models of disease.

Q & A

Q. What are the validated synthetic routes for N'-Hydroxy-4-methoxybenzenecarboximidamide, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. For example, coupling 4-bromo-N-(4-methoxyphenyl)benzamide with methoxyphenylboronic acid using cesium carbonate as a base and tetrakistriphenylphosphine palladium as a catalyst achieves moderate yields (~60–70%) . Optimizing solvent polarity (e.g., using DMF vs. THF) and reaction temperature (80–100°C) is critical to minimizing side products like dehalogenated intermediates.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% required for biological assays) .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.10 (s, 1H, -NH-OH), δ 7.60–6.80 (aromatic protons), and δ 3.80 (s, 3H, -OCH₃) .

- Melting Point : Confirm identity via mp (119–121°C) using differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Waste Disposal : Collect organic waste in designated containers and treat with alkaline hydrolysis (e.g., 10% NaOH) before disposal .

- Storage : Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the imidamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition data (e.g., 17β-HSD2 inhibition ) may arise from assay variability (e.g., substrate concentration, pH). To address this:

Q. What computational approaches are suitable for predicting the compound’s stability under varying pH conditions?

- Molecular Dynamics (MD) Simulations : Model the protonation state of the hydroxylamine group (-NH-OH) at pH 2–10 to predict hydrolysis rates .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the imidamide moiety to identify degradation-prone sites .

- Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is recommended .

Q. How can researchers design experiments to assess the compound’s potential as a biochemical probe for enzyme studies?

- Target Identification : Use affinity chromatography with immobilized This compound to pull down binding proteins from cell lysates .

- Mechanistic Studies : Perform kinetic assays (e.g., IC₅₀ determination) with recombinant enzymes (e.g., oxidoreductases) and compare with known inhibitors .

- Selectivity Screening : Test against a panel of related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .

Methodological Considerations

Q. What strategies mitigate variability in biological assay data for this compound?

- Internal Standards : Spike samples with deuterated analogs (e.g., D₃-methoxy derivatives) during LC-MS analysis .

- Blinded Experiments : Assign compound handling and data analysis to separate team members to reduce bias .

- Statistical Power Analysis : Use tools like G*Power to determine minimum sample sizes for reproducibility (α = 0.05, β = 0.2) .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.